molecular formula C16H13F3O2 B1327925 3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-66-7

3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No. B1327925
CAS RN: 898777-66-7
M. Wt: 294.27 g/mol
InChI Key: MHUXVXKPWUFVKO-UHFFFAOYSA-N
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Description

3-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone, also known as 3-MFPP, is an organic compound with a wide variety of applications in scientific research. It is a white crystalline solid with a melting point of 118-120 °C and is soluble in organic solvents such as ethanol, methanol, and acetone. 3-MFPP is a versatile compound, with applications in organic synthesis, chromatography, and spectroscopy. It is also used as a starting material for the synthesis of other organic compounds.

Scientific Research Applications

Electrochemical Synthesis

  • Polymeric Film Formation : Thiophene and selenophene substituted with electron-donor groups like methyl or methoxy (which includes compounds like 3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone) lead to polymeric film formation upon electrochemical oxidation. These polymers are electrical conductors and exhibit reversible color changes (Dian, Barbey, & Decroix, 1986).

Synthesis of Pyrimidinones

  • Novel Pyrimidinones Synthesis : The synthesis of a novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones was achieved through the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones, which are structurally related to this compound, with urea (Bonacorso et al., 2003).

Synthesis of Methoxylated Propiophenones

  • Semisynthesis of Natural Methoxylated Propiophenones : A rapid semisynthesis method for natural methoxylated propiophenones was developed using an isomeric mixture of phenylpropenes, relevant to the synthesis of compounds like this compound (Joshi, Sharma, & Sinha, 2005).

Polymer Chemistry

  • Fully Aromatic Poly(Aryl Ether Ketone)s : A novel bisphenol monomer, (3-methoxy)phenylhydroquinone, was synthesized for the preparation of fully aromatic poly(aryl ether ketone)s. These polymers have high molecular mass and are crosslinkable, indicating potential applications in materials science (Yue et al., 2007).

Antitumor Agents

  • Tubulin-Targeting Antitumor Agents : A series of compounds, including ones structurally related to this compound, were investigated for their antiproliferative properties. These compounds showed potent activity against breast cancer cells and interacted with the colchicine-binding site on β-tubulin, highlighting their potential as antitumor agents (Greene et al., 2016).

Polymer Synthesis

  • Hyperbranched Poly(Arylene Ether Sulfone)s : An efficient synthesis route was developed for hyperbranched poly(arylene ether sulfone)s, using monomers related to this compound. This research contributes to the development of advanced polymeric materials with high thermal stability and specific molecular architectures (Himmelberg & Fossum, 2005).

Safety and Hazards

The safety data sheet for a related compound, 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

1-(3-methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O2/c1-21-12-4-2-3-11(9-12)15(20)6-5-10-7-13(17)16(19)14(18)8-10/h2-4,7-9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUXVXKPWUFVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644995
Record name 1-(3-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898777-66-7
Record name 1-Propanone, 1-(3-methoxyphenyl)-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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